molecular formula C11H14ClN B13300206 3-chloro-N-(cyclopropylmethyl)-4-methylaniline

3-chloro-N-(cyclopropylmethyl)-4-methylaniline

Cat. No.: B13300206
M. Wt: 195.69 g/mol
InChI Key: RTTIJCUCHIBWBR-UHFFFAOYSA-N
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Description

3-Chloro-N-(cyclopropylmethyl)-4-methylaniline (CAS: 1156170-76-1) is a substituted aniline derivative characterized by:

  • A chloro substituent at the 3-position of the benzene ring.
  • A methyl group at the 4-position of the benzene ring.
  • A cyclopropylmethyl group attached to the nitrogen atom of the aniline moiety.

This compound is primarily used as a synthetic intermediate in organic and medicinal chemistry.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

3-chloro-N-(cyclopropylmethyl)-4-methylaniline

InChI

InChI=1S/C11H14ClN/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3

InChI Key

RTTIJCUCHIBWBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(cyclopropylmethyl)-4-methylaniline typically involves the reaction of 4-methylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The chloro group is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of 3-chloro-N-(cyclopropylmethyl)-4-methylaniline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification of the product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(cyclopropylmethyl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Research Findings

Antimicrobial Activity: Studies suggest that compounds structurally similar to 3-chloro-N-(cyclopropylmethyl)-4-methylaniline may possess antimicrobial properties, indicating their potential use in treating infections. A case study revealed that 4-Bromo-N-(cyclopropylmethyl)aniline, a related compound, showed significant inhibitory effects against various bacterial strains, suggesting its utility in developing new antibiotics.

Enzyme Inhibition: Research indicates that 3-chloro-N-(cyclopropylmethyl)-4-methylaniline can inhibit specific enzymes involved in critical biochemical pathways, which could be leveraged for therapeutic purposes. Investigations into enzyme inhibition capabilities have demonstrated effective inhibition against key metabolic enzymes involved in cancer cell metabolism, suggesting a potential pathway for cancer treatment.

Cancer Research: Ongoing investigations are exploring the role of 3-chloro-N-(cyclopropylmethyl)-4-methylaniline as a potential anticancer agent, particularly through its interactions with proteins involved in cell proliferation and survival.

Additional Applications

Apart from the above applications, aniline derivatives are useful as starting material for the production of many useful compounds such as rubber accelerators . For example, N-cyclohexyl benzothiazole-S-sulfenamide is used as rubber vulcanization accelerator . Also, these compounds have use as herbicides . For example, trifluralin, a herbicide, is manufactured using N,N-dipropylamine reacted with l-chloro-2,6-dinitro-4-(trifluoromethyl)benzene .

Mechanism of Action

The mechanism of action of 3-chloro-N-(cyclopropylmethyl)-4-methylaniline involves its interaction with specific molecular targets. The chloro group and the cyclopropylmethyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through pathways involving enzyme inhibition or receptor modulation, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents on the benzene ring and the nature of the N-substituent significantly affect electronic properties and reactivity. Key comparisons include:

4-Chloro-2-methylaniline (CAS: 95-79-4)
  • Substituents : 4-Cl, 2-Me.
  • Key Differences : Lacks the cyclopropane-containing N-substituent.
  • Research Findings: Acts as a carcinogen via metabolic activation to hydroxylamine intermediates, which bind to DNA and proteins . Induces hepatic macromolecular binding in rats, with enzymatic activation mediated by cytochrome P450 .
4-Chloro-N-methylaniline (CAS: 932-96-7)
  • Substituents : 4-Cl, N-Me.
  • Key Differences : Smaller N-methyl group vs. cyclopropane-based substituent.
  • Applications : Intermediate in pharmaceuticals (e.g., Medazepam) .

N-Substituent Variations

The cyclopropylmethyl group distinguishes 3-chloro-N-(cyclopropylmethyl)-4-methylaniline from analogs with other N-substituents:

3-Chloro-N-(4-ethoxybenzyl)-4-methylaniline (CAS: 1036537-11-7)
  • Substituents : 3-Cl, 4-Me, N-(4-ethoxybenzyl).
  • Key Differences : Bulkier aromatic N-substituent introduces steric hindrance and alters lipophilicity.
  • Applications : Used in medicinal chemistry research as a structural analog .
3-Chloro-N-(1-cyclopropylethyl)-4-methylaniline (CAS: N/A)
  • Substituents : 3-Cl, 4-Me, N-(1-cyclopropylethyl).
  • Key Differences : Extended cyclopropane-containing chain may enhance metabolic stability compared to the parent compound .
4-Methylaniline (CAS: 106-49-0)
  • Substituents : 4-Me.
  • Key Differences : Lacking chloro and N-substituents.
  • Toxicity: Less toxic (log1/LC₅₀ = 2.91) compared to halogenated analogs like pentachlorophenol (log1/LC₅₀ = 6.29) .
3-Chloro-N-[(4-chlorophenyl)methyl]-4-methylaniline
  • Substituents : 3-Cl, 4-Me, N-(4-chlorobenzyl).
  • Key Differences : Additional chloro substituent increases molecular weight (266.17 g/mol) and hydrophobicity .

Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Key Features
3-Chloro-N-(cyclopropylmethyl)-4-methylaniline 209.71 ~2.5–3.0 Moderate lipophilicity due to Cl and cyclopropane
4-Chloro-2-methylaniline 141.60 ~1.5 Higher solubility, carcinogenic metabolite
3-Chloro-N-(4-ethoxybenzyl)-4-methylaniline 275.77 ~3.5–4.0 Increased steric bulk from benzyl group

Biological Activity

3-Chloro-N-(cyclopropylmethyl)-4-methylaniline is an organic compound with the molecular formula C11H14ClN. Its unique structure, characterized by a chloro group, a cyclopropylmethyl substituent, and a methylaniline moiety, suggests potential biological activities that merit exploration. This article delves into the biological activity of this compound, highlighting its interactions with various biological targets, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The structural features of 3-chloro-N-(cyclopropylmethyl)-4-methylaniline are significant for its biological activity. The presence of the chloro group can enhance lipophilicity, while the cyclopropylmethyl group may influence the compound's binding affinity to biological targets.

Property Value
Molecular FormulaC11H14ClN
Molecular Weight211.69 g/mol
Log P (octanol-water partition coefficient)Estimated to be favorable for membrane permeability

Enzyme Inhibition

Research indicates that compounds structurally related to 3-chloro-N-(cyclopropylmethyl)-4-methylaniline exhibit significant biological activity, particularly in inhibiting specific enzymes involved in cancer biology. For instance, studies have shown that derivatives can inhibit kinases critical for tumor growth and proliferation.

  • Kinase Inhibition : Preliminary data suggest that 3-chloro-N-(cyclopropylmethyl)-4-methylaniline may inhibit kinases such as Bcr-Abl and FLT3-ITD, which are implicated in various cancers. The IC50 values for related compounds have been reported in the range of nanomolar concentrations, indicating potent activity.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of 3-chloro-N-(cyclopropylmethyl)-4-methylaniline to various biological receptors and enzymes. These studies help elucidate its mechanism of action:

  • Kinase Binding : The compound shows promising binding characteristics to multiple kinases. For example, initial assessments suggest an IC50 value around 0.8 μM for Bcr-Abl inhibition, indicating potential as a therapeutic agent against chronic myeloid leukemia (CML) .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-chloro-N-(cyclopropylmethyl)-4-methylaniline. Variations in substituents can significantly alter potency and selectivity:

  • Substituent Effects : Modifications at the aniline nitrogen or changing the cyclopropyl group can enhance or diminish activity against specific targets. For example, replacing the cyclopropylmethyl group with other alkyl chains has been shown to affect kinase inhibition potency .

Case Studies

Several studies have investigated compounds similar to 3-chloro-N-(cyclopropylmethyl)-4-methylaniline in various biological contexts:

  • Cancer Cell Lines : In vitro studies using leukemia cell lines demonstrated that compounds with similar structures inhibited cell proliferation at low concentrations (IC50 values ranging from 0.38 μM to 0.70 μM) .
  • In Vivo Models : Animal studies have shown that related compounds exhibit significant tumor growth inhibition in xenograft models, with reductions in tumor size observed after treatment with doses as low as 30 mg/kg .

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